molecular formula C16H20N4O2S B379758 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 305373-34-6

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No.: B379758
CAS No.: 305373-34-6
M. Wt: 332.4g/mol
InChI Key: SPZWHCREYFEFIE-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide typically involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride. This reaction yields 2-imino-4-thiazolidinone derivatives under regioselective conditions, which are dependent on the pKa values of the amines involved . The reaction is highly efficient and can be performed in the absence of a base, making it a straightforward synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinone derivatives

Scientific Research Applications

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidinyl and phenyl groups enhances its interaction with molecular targets, making it a promising candidate for drug development and other scientific applications.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZWHCREYFEFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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